molecular formula C22H19N3O4 B4785679 1-(2-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

1-(2-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B4785679
M. Wt: 389.4 g/mol
InChI Key: HPINNXOLYVAWOM-UHFFFAOYSA-N
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Description

1-(2-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique pyrido[2,3-d]pyrimidine core, which is substituted with methoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-(2-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[2,3-d]pyrimidine ring system.

    Substitution Reactions: Methoxyphenyl groups are introduced through substitution reactions using suitable reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and scalability.

Chemical Reactions Analysis

1-(2-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(2-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can be compared with similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrido[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-28-16-11-9-15(10-12-16)14-24-21(26)17-6-5-13-23-20(17)25(22(24)27)18-7-3-4-8-19(18)29-2/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPINNXOLYVAWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
1-(2-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
1-(2-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
1-(2-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
1-(2-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
1-(2-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

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